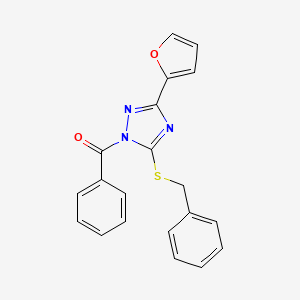
1-benzoyl-5-(benzylthio)-3-(2-furyl)-1H-1,2,4-triazole
Descripción general
Descripción
1-benzoyl-5-(benzylthio)-3-(2-furyl)-1H-1,2,4-triazole is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential applications as a therapeutic agent. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of 1-benzoyl-5-(benzylthio)-3-(2-furyl)-1H-1,2,4-triazole is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific receptors in the body. For example, it has been shown to bind to the benzodiazepine receptor, which is involved in the regulation of anxiety and sleep. In addition, this compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria and fungi, and to induce apoptosis in cancer cells. In addition, this compound has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Furthermore, it has been shown to have anxiolytic and sedative effects in animal models of anxiety and sleep disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-benzoyl-5-(benzylthio)-3-(2-furyl)-1H-1,2,4-triazole is its diverse pharmacological activities, which make it a potential candidate for the treatment of a wide range of diseases. In addition, this compound is relatively easy to synthesize, and can be obtained in high yield. However, there are also some limitations to its use in lab experiments. For example, it has been found to be toxic at high concentrations, which can limit its use in certain assays. Furthermore, its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects.
Direcciones Futuras
There are several future directions for research on 1-benzoyl-5-(benzylthio)-3-(2-furyl)-1H-1,2,4-triazole. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. For example, researchers could explore the synthesis of analogs with increased selectivity for specific receptors, or with reduced toxicity. In addition, further studies are needed to elucidate the exact mechanism of action of this compound, which could lead to the development of more targeted therapies. Finally, researchers could investigate the potential applications of this compound in the treatment of neurological disorders, such as anxiety and sleep disorders.
Aplicaciones Científicas De Investigación
1-benzoyl-5-(benzylthio)-3-(2-furyl)-1H-1,2,4-triazole has been extensively studied for its potential applications as a therapeutic agent. It has been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and analgesic effects. In addition, this compound has been found to have a high affinity for certain receptors in the central nervous system, which makes it a potential candidate for the treatment of neurological disorders.
Propiedades
IUPAC Name |
[5-benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-19(16-10-5-2-6-11-16)23-20(26-14-15-8-3-1-4-9-15)21-18(22-23)17-12-7-13-25-17/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWWGKMJDRZQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NN2C(=O)C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)-2,4-dimethylbenzamide](/img/structure/B3617624.png)
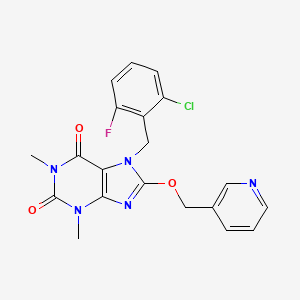

![2,2,2-trichloro-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3617635.png)
![N-(3-acetylphenyl)-2-{4-[(benzylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3617641.png)

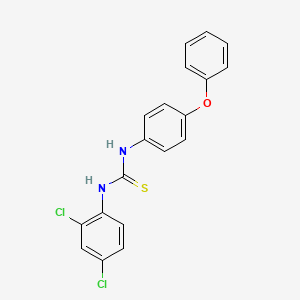
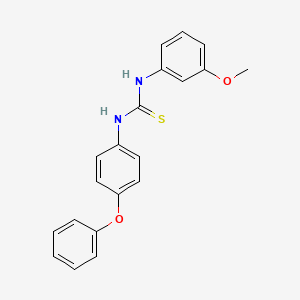
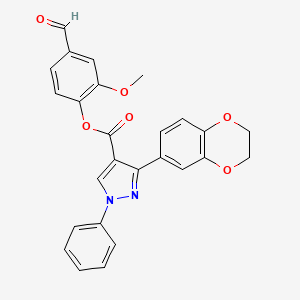
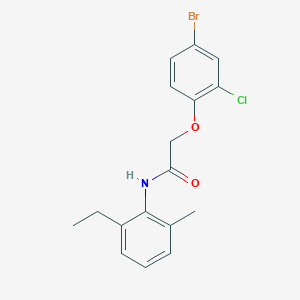
![3-(4-isopropylphenyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acrylamide](/img/structure/B3617701.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B3617708.png)
![3,4-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B3617716.png)
